molecular formula C21H20FN5O B2445602 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide CAS No. 1105232-16-3

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide

Cat. No. B2445602
CAS RN: 1105232-16-3
M. Wt: 377.423
InChI Key: NUMRLMMLIZDNAN-UHFFFAOYSA-N
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Description

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to by its chemical name, and it has been synthesized using a specific method that will be discussed in

Scientific Research Applications

Non-Linear Optical (NLO) and Anticancer Properties

  • A compound structurally related to 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide was synthesized and characterized, revealing significant non-linear optical properties (NLO) and potential anticancer activity through molecular docking analyses. The compound demonstrated notable interactions near the colchicine binding site of tubulin, contributing to the inhibition of tubulin polymerization (Jayarajan et al., 2019).

Crystal Structure and Electronic Properties

  • Crystal structures of compounds with a similar framework were analyzed, offering insights into the spatial arrangements and electronic properties. These structures showed characteristics like limited inclination of the phenyl ring and delocalization of the piperidine nitrogen lone pair, which were quantified by ab initio molecular-orbital calculations (Georges et al., 1989).

Anti-Angiogenic and DNA Cleavage Activities

  • Novel derivatives were synthesized, showcasing significant anti-angiogenic effects and DNA cleavage activities. These findings indicate the compound's potential in cancer treatment by inhibiting the formation of blood vessels and interacting with DNA (Kambappa et al., 2017).

Molecular Docking Studies

  • Molecular docking studies of related pyridine derivatives as potential inhibitors of NAMPT (Nicotinamidephosphoribosyltransferase) highlighted the potential of these compounds to increase sensitivity to apoptosis in NAMPT-expressing cells and tumorspheres (Venkateshan et al., 2019).

properties

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-pyridin-4-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c22-17-3-1-15(2-4-17)19-5-6-20(26-25-19)27-13-9-16(10-14-27)21(28)24-18-7-11-23-12-8-18/h1-8,11-12,16H,9-10,13-14H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMRLMMLIZDNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=NC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-4-yl)piperidine-4-carboxamide

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